1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine
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Overview
Description
1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a fluorinated pyridine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyridine carbonyl intermediate: This involves the fluorination of 6-methylpyridine followed by carbonylation.
Piperazine ring formation: The pyridine carbonyl intermediate is then reacted with piperazine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atom and other substituents on the pyridine rings can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its unique structure.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine moiety can enhance binding affinity and selectivity, while the piperazine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(6-Fluoropyridin-2-yl)piperazine: Similar structure but lacks the carbonyl group.
1-(5-Methylpyridin-2-yl)piperazine: Similar structure but lacks the fluorine atom.
4-(Pyridin-3-ylmethyl)piperazine: Similar structure but lacks the fluorinated pyridine carbonyl group.
Uniqueness
1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine is unique due to the presence of both a fluorinated pyridine carbonyl group and a pyridin-3-ylmethyl substituent on the piperazine ring. This combination of functional groups can confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-fluoro-6-methylpyridin-2-yl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-13-15(18)4-5-16(20-13)17(23)22-9-7-21(8-10-22)12-14-3-2-6-19-11-14/h2-6,11H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPGYGNRTJPOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)CC3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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